Cas no 2172567-78-9 (1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
1-(1-Ciclobutiletil)-5-(metossimetil)-1H-1,2,3-triazolo-4-carbotioammide è un composto eterociclico strutturalmente complesso, caratterizzato da un nucleo triazolico funzionalizzato con un gruppo carbotioammide in posizione 4 e una catena laterale metossimetilica in posizione 5. La presenza del gruppo ciclobutiletilico conferisce rigidità sterica, influenzando la selettività nelle interazioni molecolari. La carbotioammide (-C(=S)NH₂) offre siti reattivi per ulteriori modifiche chimiche, rendendo il composto versatile in sintesi organica e nello sviluppo di farmaci. La sua struttura ibrida, combinando eterocicli azotati e funzionalità tioamidiche, lo rende potenzialmente utile come intermedio in reazioni di cicloaddizione o come scaffold per ligandi in applicazioni farmacologiche. La stabilità termica e la solubilità moderata in solventi polari ne facilitano l'utilizzo in condizioni di reazione controllate.
2172567-78-9 structure
Product Name:1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
Numero CAS:2172567-78-9
MF:C11H18N4OS
MW:254.351820468903
CID:5858714
PubChem ID:165601178
Update Time:2025-06-28
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
- EN300-1596462
- 2172567-78-9
-
- Inchi: 1S/C11H18N4OS/c1-7(8-4-3-5-8)15-9(6-16-2)10(11(12)17)13-14-15/h7-8H,3-6H2,1-2H3,(H2,12,17)
- Chiave InChI: UUNWMCHWPSQJKH-UHFFFAOYSA-N
- Sorrisi: S=C(C1=C(COC)N(C(C)C2CCC2)N=N1)N
Proprietà calcolate
- Massa esatta: 254.12013238g/mol
- Massa monoisotopica: 254.12013238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 285
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 98Ų
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596462-0.05g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 0.05g |
$1464.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-0.1g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 0.1g |
$1533.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-0.25g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 0.25g |
$1604.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-0.5g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 0.5g |
$1673.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-1.0g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-2.5g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 2.5g |
$3417.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-5.0g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 5g |
$5056.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-10.0g |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 10g |
$7497.0 | 2023-06-04 | ||
| Enamine | EN300-1596462-50mg |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 50mg |
$1464.0 | 2023-09-23 | ||
| Enamine | EN300-1596462-100mg |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172567-78-9 | 100mg |
$1533.0 | 2023-09-23 |
1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
2172567-78-9 (1-(1-cyclobutylethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso